
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a carboxylic acid functional group attached to the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the isoquinoline and carboxylic acid groups. The isoquinoline group is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carboxylic acids typically have higher boiling points than similar hydrocarbons due to the presence of intermolecular hydrogen bonding .Scientific Research Applications
Biosynthesis and Renewable Carbon Sources
Research has demonstrated the potential of biotechnological processes for the production of compounds with tertiary carbon atoms, such as 2-hydroxyisobutyric acid (2-HIBA), which is related to the structure of interest. These processes can convert renewable carbon sources into valuable chemical building blocks, highlighting a sustainable approach to chemical synthesis and the potential for green chemistry innovations (Rohwerder & Müller, 2010).
Synthetic Studies on Marine Drugs
The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, including compounds structurally related to tetrahydroisoquinoline, plays a crucial role in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This underlines the compound's relevance in the development of potent marine drugs and its potential applications in medicinal chemistry (Li et al., 2013).
Anticancer Research
The tetrahydroisoquinoline moiety, closely related to the compound , is a common feature in biologically active molecules, including potential pharmaceutical agents. Derivatives of this moiety have been explored for their anticancer properties, indicating the compound's relevance in the search for novel and safer anticancer drugs (Redda et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)7-14(17)16-9-12-6-4-3-5-11(12)8-13(16)15(18)19/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEQMCXDXCHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)
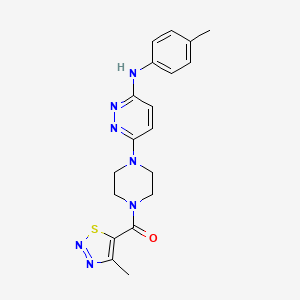


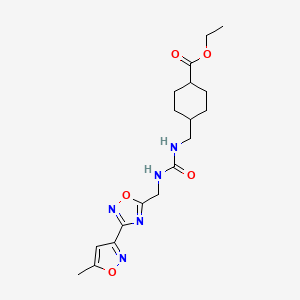
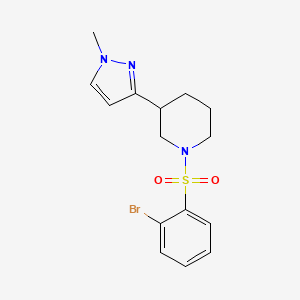
![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)
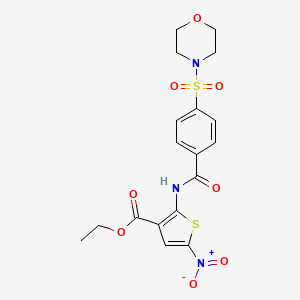


![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)
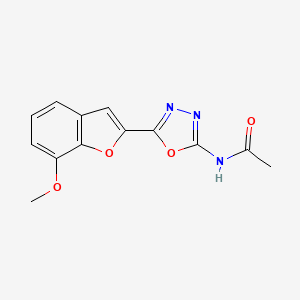
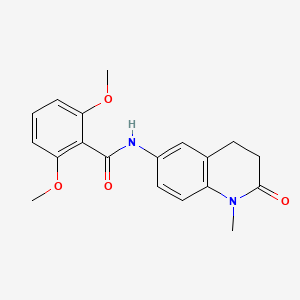
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2821815.png)